2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide
CAS No.:
Cat. No.: VC15331582
Molecular Formula: C22H29NO5S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29NO5S |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C22H29NO5S/c1-16(28-19-9-7-17(8-10-19)22(2,3)4)21(24)23(14-20-6-5-12-27-20)18-11-13-29(25,26)15-18/h5-10,12,16,18H,11,13-15H2,1-4H3 |
| Standard InChI Key | QKJRPOXMDLKXDO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N(CC1=CC=CO1)C2CCS(=O)(=O)C2)OC3=CC=C(C=C3)C(C)(C)C |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The target compound features a propanamide backbone substituted with three distinct groups:
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A 4-tert-butylphenoxy moiety at the C2 position.
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A 1,1-dioxo-1λ⁶-thiolan-3-yl group (a five-membered sulfone ring) attached to the amide nitrogen.
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A furan-2-ylmethyl group also bonded to the amide nitrogen.
The IUPAC name reflects this arrangement systematically: 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide.
Key Structural Features:
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Sulfone Ring: The 1,1-dioxothiolan-3-yl group introduces polarity and potential hydrogen-bonding sites due to the sulfonyl (-SO₂-) functionality .
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Steric Bulk: The tert-butyl group on the phenoxy ring enhances lipophilicity and may influence binding interactions .
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Heterocycles: The furan ring contributes π-electron density and planar geometry, which could facilitate aromatic stacking interactions .
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The molecule can be dissected into three building blocks:
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Propanamide Core: Likely derived from propanoic acid derivatives.
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4-tert-Butylphenoxy Group: Introduced via nucleophilic aromatic substitution or Ullmann-type coupling.
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N-Substituents: The thiolan-3-yl and furfuryl groups may be installed through sequential alkylation or reductive amination.
Proposed Synthesis
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Step 1: Formation of the Propanamide Backbone
React propionyl chloride with 4-tert-butylphenol in the presence of a base (e.g., K₂CO₃) to yield 2-(4-tert-butylphenoxy)propanoic acid. Subsequent activation with thionyl chloride generates the acid chloride. -
Step 2: Introduction of Thiolan-3-ylamine
Couple the acid chloride with 3-aminothiolane sulfone (synthesized via oxidation of thiolane with H₂O₂ ) under Schotten-Baumann conditions. -
Step 3: N-Alkylation with Furan-2-ylmethyl Bromide
Perform alkylation using furfuryl bromide and a mild base (e.g., DIEA) to install the second nitrogen substituent .
Optimization Considerations:
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Catalysis: InCl₃, noted for facilitating multi-component reactions , could enhance efficiency in steps requiring concurrent bond formations.
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Solvent Systems: Ethanol/water mixtures (50%) are effective for polar intermediates .
Physicochemical and Computational Properties
Predicted Properties
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O), 1320–1150 cm⁻¹ (sulfone S=O), and 1240 cm⁻¹ (aryl ether C-O) .
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NMR:
| Parameter | Prediction | Rationale |
|---|---|---|
| Absorption | Moderate (LogP ≈ 3.9) | Balanced lipophilicity |
| Metabolism | CYP3A4 substrate | Sulfone and furan oxidation |
| Toxicity | Low hepatotoxicity risk | Absence of reactive motifs |
Industrial and Research Applications
Material Science
The sulfone and furan groups could impart thermal stability, making the compound a candidate for high-performance polymers or coatings .
Catalysis
The tert-butylphenoxy moiety may serve as a ligand in transition metal catalysts for asymmetric synthesis .
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